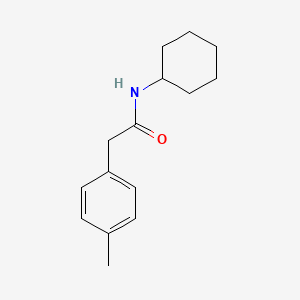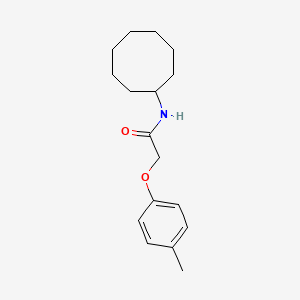![molecular formula C15H15Cl2NO3 B5853411 5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide, commonly known as Furamidine or DB75, is a chemical compound that has been extensively studied for its potential use as an antiprotozoal agent. It was first synthesized in 1974 by a group of researchers at the National Cancer Institute in the United States, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of Furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in trypanosomes. Specifically, Furamidine appears to target the kinetoplast DNA, a unique mitochondrial DNA structure found in trypanosomes, leading to the disruption of the parasite's energy metabolism and ultimately its death.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, it can cause mild to moderate gastrointestinal and hematological side effects in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furamidine has several advantages as a research tool, including its potent activity against trypanosomes and its low toxicity in mammalian cells. However, its relatively complex synthesis method and limited solubility in water can be limiting factors in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on Furamidine. One area of interest is the development of more efficient synthesis methods that could make the compound more widely available for research purposes. Another area of focus is the investigation of Furamidine's potential as an antiprotozoal agent against other parasitic diseases, such as leishmaniasis and Chagas disease. Additionally, there is ongoing research into the mechanism of action of Furamidine and its potential use in combination therapies with other antiprotozoal agents.
Métodos De Síntesis
The synthesis of Furamidine involves the reaction of 2,5-dichlorobenzyl chloride with N-isopropyl-2-furamide in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization, yielding a white crystalline solid with a melting point of 214-216°C.
Aplicaciones Científicas De Investigación
Furamidine has been extensively studied for its potential use as an antiprotozoal agent, particularly in the treatment of African trypanosomiasis, also known as sleeping sickness. Trypanosomes are unicellular parasites that cause this disease, which is endemic in sub-Saharan Africa. Furamidine has been shown to have potent activity against these parasites, both in vitro and in vivo.
Propiedades
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-9(2)18-15(19)13-6-4-11(21-13)8-20-14-7-10(16)3-5-12(14)17/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLVADFPWMSRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)



![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)



![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)

